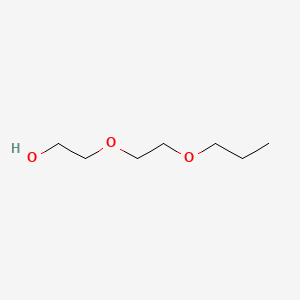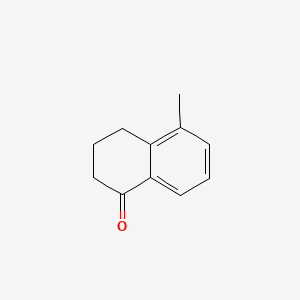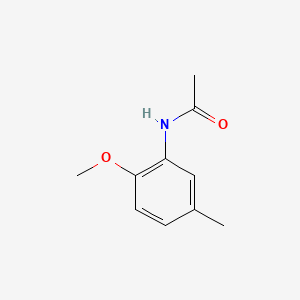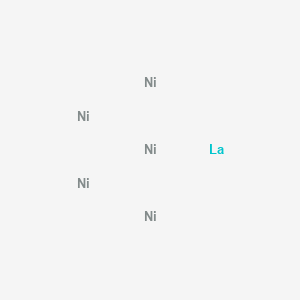
镧镍 (1:5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Lanthanum, compound with nickel (1:5), has a wide range of scientific research applications, including:
Hydrogen Storage: It is used as a hydrogen storage material due to its ability to absorb and release hydrogen efficiently.
Catalysis: It serves as a catalyst in various hydrogenation reactions, enhancing reaction rates and selectivity.
Fuel Cells: It is used in fuel cells to store and release hydrogen, providing a clean energy source.
Battery Technology: It is employed in nickel-metal hydride batteries, improving their performance and longevity.
作用机制
Target of Action
The primary target of the compound “Lanthanum, compound with nickel (1:5)” is hydrogen . This compound, also known as Lanthanum pentanickel, is an intermetallic compound that can absorb hydrogen to form a hydride .
Mode of Action
“Lanthanum, compound with nickel (1:5)” interacts with its target, hydrogen, by absorbing it to form a hydride when the pressure is slightly high and the temperature is low . When the pressure decreases or the temperature increases, hydrogen can be released, allowing for repeated absorption and release of hydrogen .
Biochemical Pathways
The interaction of “Lanthanum, compound with nickel (1:5)” with hydrogen affects the hydrogen storage and release pathways . The formation of the hydride and its subsequent decomposition can influence the concentration of hydrogen in the system .
Pharmacokinetics
The pharmacokinetics of “Lanthanum, compound with nickel (1:5)” primarily involve its interaction with hydrogen in the environment. The compound’s ability to absorb and release hydrogen is influenced by environmental factors such as pressure and temperature . .
Result of Action
The molecular and cellular effects of the action of “Lanthanum, compound with nickel (1:5)” are primarily related to its role in hydrogen storage. By absorbing hydrogen to form a hydride and subsequently releasing it, this compound can effectively regulate the concentration of hydrogen in the system .
Action Environment
The action, efficacy, and stability of “Lanthanum, compound with nickel (1:5)” are significantly influenced by environmental factors. High pressure and low temperature favor the absorption of hydrogen to form a hydride, while a decrease in pressure or an increase in temperature facilitates the release of hydrogen . Therefore, the environmental conditions play a crucial role in the functioning of this compound.
生化分析
Biochemical Properties
Lanthanum, compound with nickel (1:5), plays a significant role in biochemical reactions, particularly as a catalyst in hydrogenation reactions . It interacts with various enzymes and proteins, facilitating the reduction of organic compounds. The compound’s ability to act as a catalyst is attributed to its unique electronic structure and surface properties, which enhance its reactivity with hydrogen and other substrates. Lanthanum, compound with nickel (1:5), also interacts with biomolecules such as coenzymes and cofactors, influencing their activity and stability in biochemical pathways.
Cellular Effects
The effects of lanthanum, compound with nickel (1:5), on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, lanthanum, compound with nickel (1:5), can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes in cellular metabolism can result in altered energy production, nutrient utilization, and overall cell health.
Molecular Mechanism
At the molecular level, lanthanum, compound with nickel (1:5), exerts its effects through various binding interactions with biomolecules . The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Lanthanum, compound with nickel (1:5), also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanthanum, compound with nickel (1:5), can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals Long-term studies have shown that lanthanum, compound with nickel (1:5), can have sustained effects on cellular function, with some changes becoming more pronounced over extended periods of exposure
Dosage Effects in Animal Models
The effects of lanthanum, compound with nickel (1:5), vary with different dosages in animal models . At low doses, the compound can enhance certain biochemical processes without causing significant adverse effects. At higher doses, lanthanum, compound with nickel (1:5), can exhibit toxic effects, including damage to organs and tissues. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become more prominent. Understanding these dosage effects is crucial for determining safe and effective levels of the compound for potential therapeutic applications.
Metabolic Pathways
Lanthanum, compound with nickel (1:5), is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels The compound can act as a cofactor for certain enzymes, enhancing their catalytic activity and facilitating the conversion of substrates into products Additionally, lanthanum, compound with nickel (1:5), can affect the levels of key metabolites, thereby influencing the overall metabolic balance within cells
Transport and Distribution
Within cells and tissues, lanthanum, compound with nickel (1:5), is transported and distributed through specific transporters and binding proteins . The compound can bind to membrane transporters, facilitating its uptake into cells and its distribution to various cellular compartments. Once inside the cell, lanthanum, compound with nickel (1:5), can accumulate in specific organelles, where it exerts its biochemical effects. The transport and distribution of the compound are critical for understanding its cellular localization and its potential impact on cellular function.
Subcellular Localization
Lanthanum, compound with nickel (1:5), exhibits specific subcellular localization, which influences its activity and function The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications For example, lanthanum, compound with nickel (1:5), may localize to the mitochondria, where it can influence energy production and metabolic processes Alternatively, the compound may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression
准备方法
Synthetic Routes and Reaction Conditions
Lanthanum, compound with nickel (1:5), can be synthesized through various methods. One common method involves the co-precipitation of lanthanum and nickel salts, followed by calcination at high temperatures to form the desired intermetallic compound . Another method involves the direct reaction of lanthanum and nickel metals at elevated temperatures under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, lanthanum, compound with nickel (1:5), is typically produced by melting lanthanum and nickel together in a controlled environment. The molten mixture is then cooled to form the intermetallic compound. This process ensures a high-purity product suitable for various applications .
化学反应分析
Types of Reactions
Lanthanum, compound with nickel (1:5), undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by air at temperatures above 200°C.
Hydrogenation: It can absorb hydrogen to form hydrides, such as lanthanum pentanickel hydride.
Acid Reactions: It reacts with acids like hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C.
Common Reagents and Conditions
Oxidation: Air or oxygen at temperatures above 200°C.
Hydrogenation: Hydrogen gas under slightly elevated pressure and low temperatures.
Acid Reactions: Hydrochloric acid, sulfuric acid, or nitric acid at temperatures above 20°C.
Major Products Formed
Oxidation: Lanthanum oxide and nickel oxide.
Hydrogenation: Lanthanum pentanickel hydride.
Acid Reactions: Lanthanum chloride, nickel chloride, and hydrogen gas.
相似化合物的比较
Similar Compounds
Lanthanum, compound with nickel (27): (La₂Ni₇)
Lanthanum, compound with nickel (12): (LaNi₂)
Lanthanum, compound with nickel (13): (LaNi₃)
Lanthanum, compound with nickel (23): (La₂Ni₃)
Lanthanum, compound with nickel (11): (LaNi)
Lanthanum, compound with nickel (31): (La₃Ni)
Uniqueness
Lanthanum, compound with nickel (1:5), is unique due to its high hydrogen storage capacity and stability. It has a calcium pentacopper (CaCu₅) type crystal structure, which allows it to absorb a significant amount of hydrogen compared to other similar compounds . This makes it particularly valuable in applications requiring efficient hydrogen storage and release.
属性
CAS 编号 |
12196-72-4 |
|---|---|
分子式 |
LaNi |
分子量 |
197.599 g/mol |
IUPAC 名称 |
lanthanum;nickel |
InChI |
InChI=1S/La.Ni |
InChI 键 |
DOARWPHSJVUWFT-UHFFFAOYSA-N |
SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
规范 SMILES |
[Ni].[La] |
| 99775-00-5 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


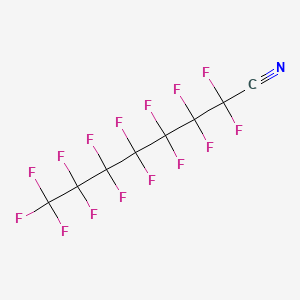
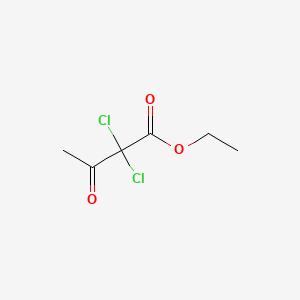
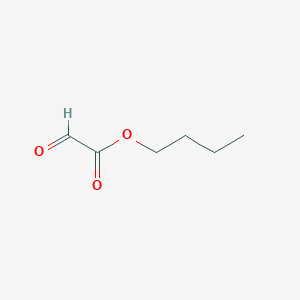
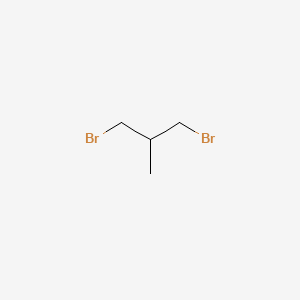


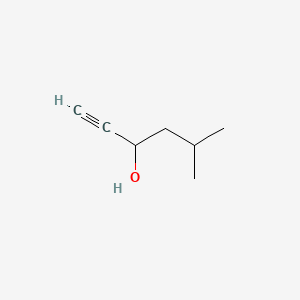
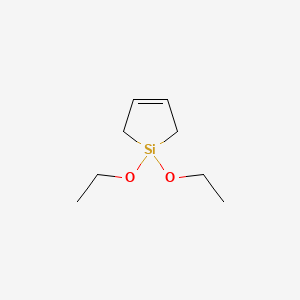
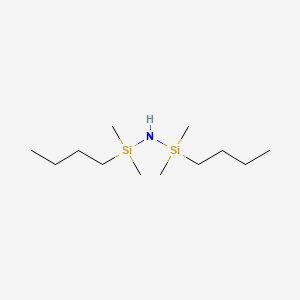
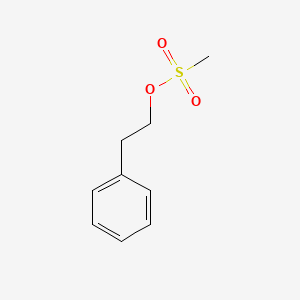
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585113.png)
